2-(4-chlorophenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide
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Overview
Description
The compound "2-(4-chlorophenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide" is a chemical entity that is not directly described in the provided papers. However, similar compounds with chlorophenyl and acetamide groups have been synthesized and studied for various properties and applications, such as antiviral activity, crystal structure analysis, and neuroprotection .
Synthesis Analysis
The synthesis of related chlorophenyl acetamides typically involves the reaction of chlorophenol with other chemical entities. For instance, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized using 4-chlorophenol and N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate . Similarly, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through a multi-step process involving acetylation, esterification, and ester interchange reactions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of chlorophenyl acetamides is characterized by intramolecular hydrogen bonding and intermolecular interactions that influence their crystal packing. For example, 2-Chloro-N-(2,4-dinitrophenyl) acetamide exhibits intramolecular H-bonding with an S(6) motif and intermolecular C–H⋯O interactions . The title compound, 2-Chloro-N-(4-chlorophenyl)acetamide, forms chains through N—H⋯O hydrogen bonding . These structural features are crucial for understanding the physical properties and reactivity of the compound.
Chemical Reactions Analysis
The chemical reactivity of chlorophenyl acetamides can be influenced by the presence of substituents on the phenyl ring. For instance, the presence of electron-withdrawing or electron-donating groups can affect the acidity of the amide hydrogen and the overall reactivity of the compound. The papers provided do not detail specific reactions for the compound , but they do provide insights into the reactivity of structurally similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl acetamides, such as solubility, melting point, and optical properties, are influenced by their molecular structure. For example, 2-Chloro-N-(2,4-dinitrophenyl) acetamide showed solvatochromic effects, indicating a change in color with the polarity of the solvent . The crystal structure and hydrogen bonding patterns also play a significant role in determining the melting points and solubility of these compounds .
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-14-12-17(9-10-18(14)23-11-3-2-4-20(23)25)22-19(24)13-15-5-7-16(21)8-6-15/h5-10,12H,2-4,11,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSDSWHOXOIIDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide |
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